5-(3-Ethoxyphenyl)-3-methyl-5-oxovaleric acid
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Description
5-(3-Ethoxyphenyl)-3-methyl-5-oxovaleric acid is a useful research compound. Its molecular formula is C14H18O4 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolite Signaling in Brown and Beige Adipose Tissue
Research indicates that metabolites like 3-methyl-2-oxovaleric acid, synthesized in browning adipocytes, play a crucial role in systemic metabolism regulation. These metabolites are involved in the physiological crosstalk between beige and brown adipose tissue and muscle, influencing systemic energy expenditure, glucose, and insulin homeostasis, potentially offering therapeutic avenues for metabolic disorders (Whitehead et al., 2021).
Impact on Pro-inflammatory Mediators
Studies on structural analogs of 5-oxo-ETE, a pro-inflammatory mediator, have revealed that modifications to the 5-oxovalerate side chain significantly influence interactions with the OXE receptor. These findings are relevant to understanding inflammatory responses and designing potential therapeutic agents (Ye et al., 2017).
Urinary Acidic Metabolites in Methylmalonic Aciduria
In the context of methylmalonic aciduria, a metabolic disorder, the presence of metabolites like 2-methyl-3-oxovaleric acid has been identified. These metabolites' levels correlate with the severity of the condition, suggesting their potential as biomarkers for diagnosis and monitoring (Kuhara & Matsumoto, 1980).
Applications in Pharmaceutical Impurity Analysis
5-Chlorovaleroyl chloride (5-CVC), used in synthesizing pharmaceutical intermediates, requires monitoring for impurities like 5-chlorovaleric acid (5-CVA). Research has developed a GC-FID method for this analysis, demonstrating its critical role in ensuring the quality of pharmaceutical products (Tang et al., 2010).
Synthesis and Biological Activity of Benzodiazepine Derivatives
The synthesis of benzodiazepine derivatives involving compounds like 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo, closely related to the query compound, has been explored. These derivatives exhibit antimicrobial and anthelmintic activities, highlighting their potential in drug development (Kumar & Joshi, 2007).
Properties
IUPAC Name |
5-(3-ethoxyphenyl)-3-methyl-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-18-12-6-4-5-11(9-12)13(15)7-10(2)8-14(16)17/h4-6,9-10H,3,7-8H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOLYPSUJWBSRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)CC(C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256425 |
Source
|
Record name | 3-Ethoxy-β-methyl-δ-oxobenzenepentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101256425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951892-92-5 |
Source
|
Record name | 3-Ethoxy-β-methyl-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951892-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-β-methyl-δ-oxobenzenepentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101256425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.